molecular formula C13H10N2O2 B1214925 beta-Carboline-3-carboxylic acid methyl ester CAS No. 69954-48-9

beta-Carboline-3-carboxylic acid methyl ester

Cat. No. B1214925
CAS RN: 69954-48-9
M. Wt: 226.23 g/mol
InChI Key: UKHFPVCOXBJPIN-UHFFFAOYSA-N
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Description

Beta-Carboline-3-carboxylic acid methyl ester, also known as Methyl beta-carboline-3-carboxylate or beta-CCM, is a chemical compound with the molecular formula C13H10N2O2 and a molecular weight of 226.23 . It is an inverse agonist of the benzodiazepine site of the GABA-A receptor .


Synthesis Analysis

The synthesis of beta-Carboline-3-carboxylic acid methyl ester involves several steps. The N9 substituted beta-carboline-3-carboxylic acid methyl esters are prepared and then hydrolyzed. They are then reacted with dibromoalkane to obtain a series of bivalent beta-carboline derivatives .


Molecular Structure Analysis

The molecular structure of beta-Carboline-3-carboxylic acid methyl ester is characterized by a tricyclic, pyridine-fused indole framework . The InChI code for this compound is 1S/C13H10N2O2/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11/h2-7,15H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving beta-Carboline-3-carboxylic acid methyl ester are complex and involve multiple steps. For instance, the N9 substituted beta-carboline-3-carboxylic acid methyl esters are hydrolyzed and then reacted with dibromoalkane to obtain a series of bivalent beta-carboline derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of beta-Carboline-3-carboxylic acid methyl ester include a molecular weight of 226.23 and a molecular formula of C13H10N2O2 .

Safety And Hazards

As an inverse agonist of the benzodiazepine site of the GABA-A receptor, beta-Carboline-3-carboxylic acid methyl ester can induce seizures in vivo . Therefore, it should be handled with caution.

Future Directions

The synthesis and study of beta-Carboline-3-carboxylic acid methyl ester and its derivatives continue to be an area of active research due to their pharmacological potential . For instance, the synthesis of bivalent beta-carboline derivatives is a recent development that could lead to new therapeutic agents .

properties

IUPAC Name

methyl 9H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHFPVCOXBJPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40990214
Record name Methyl 9H-pyrido[3,4-b]indole-3-carboxylate
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Carboline-3-carboxylic acid methyl ester

CAS RN

69954-48-9
Record name Methyl 9H-pyrido[3,4-b]indole-3-carboxylate
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Record name beta-Carboline-3-carboxylic acid methyl ester
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Record name Methyl 9H-pyrido[3,4-b]indole-3-carboxylate
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Record name 9H-Pyrido(3,4b) indole-3-carboxylicacid methyl ester
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Record name .BETA.-CARBOLINE-3-CARBOXYLIC ACID METHYL ESTER
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Synthesis routes and methods

Procedure details

This compound was prepared by a modification of a known procedure (Couts et al., Heterocycles 1984, 22:131). To a mixture of the free base of L-tryptophan methyl ester (161 g, 0.738 mol) and paraformaldehyde (22 g, 0.733 mol) was added toluene (1 L). The mixture was refluxed with efficient mechanical stirring, and the water removed using a Barrett trap. After 1 hour, nearly the theoretical amount of water was collected (13 mL). Trifluoroacetic acid (5 mL, 0.065 mol, 8.8 mol %) was added through the top of the condenser (exothermic), and the mixture refluxed for another 1.5 hours. The solvent was evaporated and 10% palladium-on-carbon was added to the pot (44 g of moist material recovered from a previous run; dry wt=38 g based on water removed in subsequent step; ˜0.036 mol Pd, or 4.8 mol %). Xylene (800 mL) was added, and the mixture vigorously stirred (mechanical stirrer) and refluxed overnight with a Barrett trap to remove the water from the Pd/C. The reaction mixture was then cooled in an ice bath, then in a freezer at −20° C. overnight. The resulting sludge was filtered, affording mother liquors containing impurities, including a compound consistent with methyl 2-methyl-1,2,3,4-tetrahydro-9H-β-carboline-3-carboxylate, and a gray filter cake containing a mixture of the product and Pd/C. The filter cake was transferred to a paper thimble and extracted in a Soxhlet apparatus with methanol (800 mL in a 2-L recovery flask) in several batches. As the product crystallized in the pot, the slurry was filtered, the light yellow solid was washed with methanol and dried, and the filtrate was returned to the pot. Three batches of product were collected, affording a total of 76 g of product (46% yield from tryptophan methyl ester).
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
161 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
methyl 2-methyl-1,2,3,4-tetrahydro-9H-β-carboline-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.036 mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
800 mL
Type
solvent
Reaction Step Seven
Quantity
1 L
Type
solvent
Reaction Step Eight
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Carboline-3-carboxylic acid methyl ester
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Citations

For This Compound
26
Citations
R Kumar, P Garg - International Journal of Drug Discovery, 2010 - researchgate.net
… 1-Formyl-beta-carboline-3carboxylic acid methyl ester showed good antiHIV activity in a human CD4+ T cell line (IC50= 2.9 µM) [10] but it is not specified for which particular HIV drug …
Number of citations: 4 www.researchgate.net
A Guidotti, CM Forchetti, MG Corda… - Proceedings of the …, 1983 - National Acad Sciences
… reversed the anticonflict action of diazepam on unpunished drinking and, similar to the anxiety-inducing beta-carboline derivative FG 7142 (beta-carboline-3-carboxylic acid methyl ester…
Number of citations: 783 www.pnas.org
JJ Kim - Behavioral Neuroscience, 1992 - search.proquest.com
When the benzodiazepine inverse agonist DMCM (6, 7-dimethoxy-4-ethyl-β-carboline-3-carboxylic acid methyl ester) occupies the benzodiazepine recognition site on the GABA A …
Number of citations: 0 search.proquest.com
MH Thiébot, P Soubrié, D Sanger - Psychopharmacology, 1988 - Springer
… Some beta-carbolines such as DMCM (6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylic acid methyl ester) and beta-CCM (methyl-beta-carboline-3-carboxylate) act as "inverse …
Number of citations: 122 link.springer.com
LP Gonzalez, LM Veatch, MK Ticku… - Alcoholism: Clinical …, 2001 - Wiley Online Library
… chemoconvulsants, seizure threshold dosage for GABAA receptor antagonists (eg, pentylenetetrazol, bicuculline, 6-7-dimethoxy-4-ethyl-beta-carboline-3-carboxylic acid methyl ester …
Number of citations: 59 onlinelibrary.wiley.com
S Emamzadeh-Yazdi - 2019 - repository.up.ac.za
Since the beginning of human civilization, medicinal plants have been used to treat a variety of infectious and non-infectious diseases. The therapeutic properties of phytochemicals …
Number of citations: 1 repository.up.ac.za
AG Pinguelo - 2021 - search.proquest.com
Introduction: Many patients develop perioperative neurocognitive disorders; however, the mechanisms underlying these disorders are poorly understood. Preclinical studies have …
Number of citations: 0 search.proquest.com
AH Tuma, JD Maser - 2019 - books.google.com
The 1980s have been called the decade of anxiety. Not only is this true of the popular press, but students of behavior and psychopathology have contributed to the rather sudden …
Number of citations: 427 books.google.com
SK Kulkarni - Ann Natl Acad Med Sci (India), 2007 - nams-india.in
… The beta-carbolines, methyl-âcarboline-3-carboxylate (â-CCM), 6, 7 dimethoxy-4-ethyl-beta carboline-3carboxylic acid methyl ester (DMCM), and N-methyl-beta-carboline, 3…
Number of citations: 4 www.nams-india.in
LP De Carvalho, P Venault… - Advances in …, 1983 - pubmed.ncbi.nlm.nih.gov
… beta-carboline-3-carboxylic acid methyl ester …
Number of citations: 19 pubmed.ncbi.nlm.nih.gov

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